(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an α,β-unsaturated carbonyl compound.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction between the brominated chromene and an appropriate amine or aniline derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative or an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The bromine atoms in the compound can participate in substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted chromene derivatives.
Scientific Research Applications
(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-chloro-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-fluoro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-iodo-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-10-1-4-12(5-2-10)20-16-13(15(19)21)8-9-7-11(18)3-6-14(9)22-16/h1-8H,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJINCJVAUWDOII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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